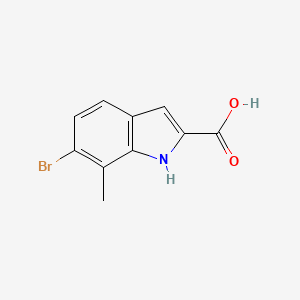

6-bromo-7-methyl-1H-indole-2-carboxylic acid

Descripción general

Descripción

“6-bromo-7-methyl-1H-indole-2-carboxylic acid” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have various biologically vital properties .

Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . For instance, the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with NaOMe provided 7-bromo-4-(methoxymethyl)-2-methylindole in good yields (76% yields). This was again reduced quantitatively with tributyltin hydride (Bu 3 SnH) (94% yield) to afford 4-(methoxymethyl)-2-methylindole in a moderate overall yield (37%) .Molecular Structure Analysis

The molecular formula of “6-bromo-7-methyl-1H-indole-2-carboxylic acid” is C10H8BrNO2. It has an average mass of 254.080 Da and a monoisotopic mass of 252.973831 Da .Chemical Reactions Analysis

6-Bromoindole, a derivative of indole, undergoes palladium-catalyzed reaction with 2-(4-fluorophenyl)ethylpiperazine to afford the carbonylation products .Aplicaciones Científicas De Investigación

Chemical Investigation in Marine Sponges

Chemical analysis of marine sponges Thorectandra sp. and Smenospongia sp. led to the discovery of several brominated tryptophan derivatives, including 6-bromo-1H-indole-3-carboxylic acid methyl ester. These compounds were evaluated for their potential antibacterial properties, particularly against Staphylococcus epidermidis, showing varying degrees of inhibitory activity. This research highlights the diverse chemical ecology of marine organisms and their potential for yielding novel bioactive compounds (Segraves & Crews, 2005).

Synthesis and Application in Drug Development

A study focused on developing a concise and efficient method for synthesizing 6-bromo-5-methoxy-1H-indole-3-carboxylic acid and its derivatives, highlighting its importance as a core moiety in the anti-inflammatory compound Herdmanine D. This approach emphasizes the significance of 6-bromo-indole derivatives in medicinal chemistry for their potential use in creating anti-inflammatory drugs (Sharma et al., 2020).

Exploration in Organic Synthesis

Research on methyl 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate derivatives using N-bromosuccinimide demonstrated the versatility of bromoindole compounds in organic synthesis. The study explored the reactivity of these compounds under various conditions, contributing to the understanding of bromoindole chemistry and its potential applications in synthetic organic chemistry (Irikawa et al., 1989).

Development of Bromoindole Building Blocks

The synthesis of various bromoindole derivatives, including 3-, 4-, 7-bromo, and 4,7-dibrominated 5,6-dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA) derivatives, was reported. These compounds serve as valuable substrates for further chemical elaboration, particularly in transition metal-mediated cross-coupling reactions, demonstrating the utility of bromoindole compounds as building blocks in synthetic chemistry (Huleatt et al., 2008).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

6-bromo-7-methyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-5-7(11)3-2-6-4-8(10(13)14)12-9(5)6/h2-4,12H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFJVAPHFCUNLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NC(=C2)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

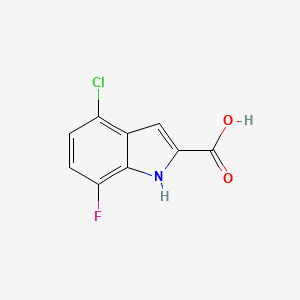

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-4-{[({[(methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene](/img/structure/B3101197.png)

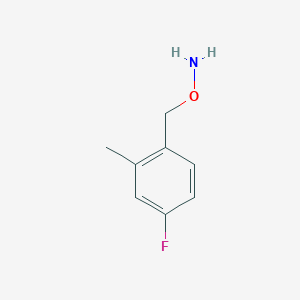

![O-[(4-bromo-2-methylphenyl)methyl]hydroxylamine](/img/structure/B3101227.png)

![6-Chloro-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B3101232.png)

![5-[(4-Methylbenzoyl)amino]pyridine-2-carboxylic acid](/img/structure/B3101254.png)

![Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3101272.png)